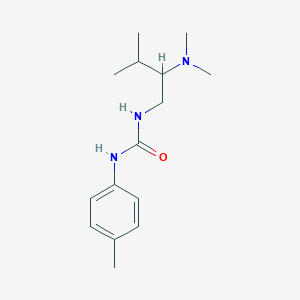

1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

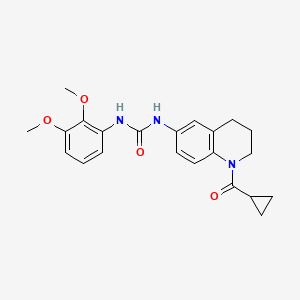

Description

The compound “1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea” appears to contain a urea group, a p-tolyl group, and a dimethylamino group . The p-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, urea compounds can generally be synthesized by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The p-tolyl group, derived from toluene, would contribute a benzene ring structure to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Compounds containing a p-tolyl group, for example, would likely have properties influenced by the presence of this aromatic group .Scientific Research Applications

Osmolyte Behavior in Marine Organisms

Marine cartilaginous fishes and the coelacanth use a combination of urea and methylamines, including compounds structurally related to 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea, as osmolytes to stabilize proteins against environmental stress. This unique combination of a denaturant (urea) and a stabilizer (methylamines) in a precise molar ratio demonstrates a sophisticated biological adaptation to osmotic stress, enhancing our understanding of protein stability mechanisms in extreme conditions (Lin & Timasheff, 1994).

Herbicide Movement in Soil

Research on the movement of herbicides in soil, including those structurally similar to the compound , has provided insights into soil adsorption characteristics and the kinetics of herbicide mobility. Such studies are crucial for environmental science, offering a foundation for developing more sustainable agricultural practices and mitigating soil contamination (Davidson & McDougal, 1973).

Molecular Self-Assembly and Hydrogen Bonding

The study of heterocyclic ureas, including those with functional groups akin to this compound, has revealed their ability to undergo concentration-dependent unfolding and self-assembly into complex structures via hydrogen bonding. This research has implications for the design of novel molecular architectures and materials, contributing to advancements in nanotechnology and molecular engineering (Corbin et al., 2001).

Anticancer Potential

Compounds structurally related to this compound have been evaluated for their cytotoxicity against human adenocarcinoma cells, offering a potential pathway for the development of new anticancer agents. Such research is vital for expanding the arsenal of chemotherapeutic agents and understanding the molecular basis of cancer treatment (Gaudreault et al., 1988).

Electrochemical Control of Hydrogen Bonding

Investigations into the electrochemical modulation of hydrogen bonding in arylurea-amide systems reveal the potential for controlling molecular interactions through electrical stimuli. This research has implications for the development of responsive materials and sensors, highlighting the versatility of urea derivatives in scientific applications (Woods et al., 2008).

Properties

IUPAC Name |

1-[2-(dimethylamino)-3-methylbutyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-11(2)14(18(4)5)10-16-15(19)17-13-8-6-12(3)7-9-13/h6-9,11,14H,10H2,1-5H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOOTUTXXSKTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC(C(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide](/img/structure/B2460279.png)

![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460281.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2460283.png)

![Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate](/img/structure/B2460286.png)

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2460292.png)